N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Description
N-[3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 3 and a thiophene-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMHUIMEOJXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 4-fluorophenyl chromenone: This step involves the condensation of 4-fluorobenzaldehyde with a suitable chromenone precursor under acidic or basic conditions.
Formation of the thiophene carboxamide: The chromenone derivative is then reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling agents such as EDC·HCl or HATU to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thiophene carboxamide moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Chromenone-Based Derivatives
describes analogs of N-(4-oxo-4H-chromen-2-yl)benzamide with halogen or nitro substituents. Key differences include:
Key Observations :
Thiophene-2-Carboxamide Derivatives with Antifungal Activity
highlights fluorophenyl- and chlorophenyl-substituted thiophene carboxamides as potent antifungal agents:
| Compound ID | Structure Features | EC50 (μmol/L) | Target Fungus |
|---|---|---|---|
| 7c | 4-Fluorophenethyl, pyrazole | 11.6 | Rhizoctonia solani |
| 7j | 2-Fluorophenyl, pyrazole | 28.9 | Fusarium graminearum |
| Target | 4-Fluorophenyl, chromenone | Not reported | Hypothesized activity via SDH inhibition |
Key Observations :
Sulfamoyl and Sulfonyl Derivatives
and describe thiophene carboxamides with sulfamoyl/sulfonyl groups:
Key Observations :
- The target compound’s lack of sulfonyl groups may favor better pharmacokinetics.
Biological Activity
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly its interaction with the STING (Stimulator of Interferon Genes) protein, which plays a crucial role in the immune response.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.251 g/mol. The compound features a chromenone core, a fluorophenyl group, and a thiophene carboxamide moiety, contributing to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves acting as an agonist for the STING protein. This interaction is significant as STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are critical for the host's defense against pathogens and tumors.
Pharmacodynamics
The pharmacodynamic properties of this compound are influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from various sources (viral, bacterial, or host origin). The binding affinity to STING is enhanced in environments rich in dsDNA, suggesting that the compound may have applications in immunotherapy.
Biological Activity and Research Findings
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound could have anticancer effects due to its ability to activate STING, which is linked to tumor immunity.
- Fluorescent Probes : The chromenone core allows for investigations into its use as a fluorescent probe in biological systems, enhancing imaging techniques in cellular biology .
Case Studies and Experimental Results
Several studies have evaluated the biological activity of related chromenone derivatives, providing insights into their mechanisms and potential applications:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 3b | AChE Inhibition | 10.4 μM | |
| 3e | BChE Inhibition | 5.4 μM | |
| 3c | COX-2 Inhibition | Moderate | |
| 3d | LOX Inhibition | Moderate |
These compounds demonstrate varying degrees of inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX), indicating that modifications to the chromenone structure can significantly affect biological activity.
Q & A
Q. What are the key structural features of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide that influence its reactivity and biological interactions?
The compound combines a chromen-4-one core substituted with a 4-fluorophenyl group at position 3 and a thiophene-2-carboxamide moiety. The fluorophenyl group enhances electron-withdrawing effects, while the carboxamide group provides hydrogen-bonding capabilities. These features are critical for interactions with biological targets like kinases or enzymes. Structural confirmation requires techniques such as X-ray crystallography (e.g., using SHELX or WinGX ) and NMR spectroscopy .
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, including:
- Coupling of chromen-4-one precursors with thiophene-2-carboxylic acid derivatives under amide-forming conditions (e.g., EDC/HOBt).
- Fluorination steps for the phenyl ring (e.g., using fluorinating agents like DAST). Full characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity validation should include HPLC (>95%) and melting point consistency with literature .
Q. How should researchers design initial biological assays to evaluate this compound’s activity?
Prioritize target-based assays (e.g., kinase inhibition or receptor binding) guided by structural analogs. For example, fluorophenyl-thiophene derivatives have shown activity against MAPK1 . Use in vitro enzymatic assays with IC₅₀ determination and cell-based viability tests (e.g., MTT assay). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s solubility and binding affinity?
Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) can optimize the compound’s geometry and predict electrostatic potential surfaces. Molecular Dynamics (MD) simulations with explicit solvent models (e.g., PCM ) estimate solubility parameters. For binding affinity, dock the compound into target protein structures (e.g., from PDB) using software like AutoDock Vina, focusing on key interactions like π-π stacking with fluorophenyl and hydrogen bonding with carboxamide .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or crystallographic disorder)?
- For NMR discrepancies: Use 2D techniques (COSY, HSQC) to assign overlapping signals or confirm stereochemistry. Compare with analogous compounds (e.g., N-(4-Fluorophenyl)thiophene-2-carboxamide ).
- For crystallographic disorder: Refine data with SHELXL using PART commands and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and residual density maps .
Q. How can researchers optimize reaction conditions to improve yield during scale-up synthesis?
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based for coupling reactions).
- Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry).
- Monitor intermediates via LC-MS to isolate bottlenecks. Reference protocols for similar sulfamoyl-thiophene derivatives .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assay (CETSA): Confirm target engagement by measuring protein stability shifts upon compound binding.
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/k𝒹) for putative targets.
- CRISPR-Cas9 knockouts: Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
